molecular formula C10H14FN B14880665 2-(4-Fluorophenyl)butan-1-amine

2-(4-Fluorophenyl)butan-1-amine

Cat. No.: B14880665
M. Wt: 167.22 g/mol
InChI Key: CINNAYZGZASLFB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)butan-1-amine is a primary amine with a four-carbon alkyl chain, where a para-fluorophenyl group is attached to the second carbon. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines, such as monoamine oxidase inhibitors (MAOIs) and receptor antagonists.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

2-(4-fluorophenyl)butan-1-amine

InChI

InChI=1S/C10H14FN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2,7,12H2,1H3

InChI Key

CINNAYZGZASLFB-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)butan-1-amine typically involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. Catalytic hydrogenation and other advanced reduction techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, influencing the release and uptake of monoamines such as serotonin, dopamine, and norepinephrine. This interaction can modulate various physiological and biochemical processes .

Comparison with Similar Compounds

Structural and Functional Analogues

4-(4-Fluorophenyl)butan-1-amine
  • Structure : The para-fluorophenyl group is attached to the fourth carbon of the butan-1-amine chain.
  • Key Differences : Positional isomerism alters electronic and steric properties. The terminal placement of the fluorophenyl group may reduce steric hindrance compared to the target compound.
4,4-Bis(4-fluorophenyl)butan-1-amine
  • Structure : Two para-fluorophenyl groups are attached to the fourth carbon (CAS 64630-52-0).
  • Key Differences : The dual fluorophenyl substituents increase molecular weight (C₁₆H₁₆F₂N ) and lipophilicity. This could enhance binding affinity to hydrophobic targets.
(2E)-2-(Fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine (Mofegiline)
  • Structure : Features a fluoromethylidene group on the second carbon (CAS 119386-96-8; C₁₁H₁₃F₂N ).
  • Key Differences : The unsaturated fluoromethylidene group introduces conformational rigidity and electronic effects, enhancing interaction with enzymatic active sites.
  • Applications : A potent, irreversible MAO-B inhibitor and vascular adhesion protein-1 (VAP-1) antagonist. It was investigated for Parkinson’s and Alzheimer’s diseases but never commercialized .
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxoborolan-2-yl)benzyl)butan-1-amine
  • Structure: Contains a boronate ester and benzyl group (CAS 2096329-98-3; C₁₇H₂₇BFNO₂).
  • Key Differences : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic chemistry. The benzyl group adds steric bulk.
  • Applications : Used as an intermediate in synthesizing complex molecules, particularly in medicinal chemistry .
(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine
  • Structure : Shorter propan-1-amine chain with a methyl branch and fluorophenyl group (CAS 1213329-40-8; C₁₀H₁₃FN ).
  • Key Differences : Reduced chain length and branching may limit membrane permeability compared to butan-1-amine derivatives.
  • Applications: No explicit data, but chiral amines often serve as precursors for pharmaceuticals .

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